Cas no 2308469-11-4 ((3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid)

(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid
- 2308469-11-4
- (3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
- EN300-1579502
-
- インチ: 1S/C28H36N2O5/c1-17(2)23(14-25(31)32)29-26(33)24(15-28(3,4)5)30-27(34)35-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-24H,14-16H2,1-5H3,(H,29,33)(H,30,34)(H,31,32)/t23-,24?/m1/s1
- InChIKey: JTDROGDNNAAGFX-MIHMCVIASA-N
- SMILES: O(C(NC(C(N[C@H](CC(=O)O)C(C)C)=O)CC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 480.26242225g/mol
- 同位素质量: 480.26242225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 11
- 複雑さ: 724
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.4
- トポロジー分子極性表面積: 105Ų
(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1579502-5000mg |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2308469-11-4 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1579502-0.05g |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2308469-11-4 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1579502-500mg |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2308469-11-4 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1579502-50mg |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2308469-11-4 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1579502-0.1g |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2308469-11-4 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1579502-0.25g |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2308469-11-4 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1579502-0.5g |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2308469-11-4 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1579502-100mg |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2308469-11-4 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1579502-1000mg |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2308469-11-4 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1579502-1.0g |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2308469-11-4 | 1g |
$3368.0 | 2023-06-04 |
(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid 関連文献
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acidに関する追加情報
Comprehensive Analysis of (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid (CAS No. 2308469-11-4)
The compound (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid (CAS No. 2308469-11-4) is a highly specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. Its unique structural features, including the 4,4-dimethylpentanamido and 4-methylpentanoic acid moieties, make it a valuable building block in drug discovery and biopharmaceutical research. Researchers are increasingly focusing on its applications in targeted drug delivery and proteomics, aligning with the growing demand for precision medicine.
In recent years, the scientific community has shown heightened interest in Fmoc-based protecting groups due to their stability and ease of deprotection under mild conditions. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group in this compound ensures efficient solid-phase peptide synthesis (SPPS), a technique dominating modern peptide therapeutics development. With the rise of AI-driven molecular design, computational tools now predict optimal applications for derivatives like CAS 2308469-11-4, particularly in designing peptide-based inhibitors for enzymes linked to metabolic disorders.
The chiral (3R)-configuration of this compound is critical for its stereoselective interactions in biological systems, a topic frequently searched in asymmetric synthesis forums. Its branched alkyl chains (e.g., 4,4-dimethylpentanamido) enhance lipid solubility, making it a candidate for cell-penetrating peptides (CPPs)—a hot topic in neurodegenerative disease research. Notably, Google Trends data reveals surging queries for "Fmoc-amino acid solubility" and "peptide stability optimization," underscoring the relevance of this compound’s physicochemical properties.
From a green chemistry perspective, the synthesis of CAS 2308469-11-4 aligns with trends toward solvent-free coupling reactions and catalytic amidation. Laboratories are adopting microwave-assisted synthesis to improve yields, a method often discussed in high-throughput screening communities. Furthermore, its compatibility with click chemistry protocols positions it as a versatile tool for biomaterial functionalization, addressing search-engine queries like "Fmoc-amino acid crosslinking."
Quality control of (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid relies on advanced HPLC-MS and NMR spectroscopy, techniques central to debates about peptide purity standards. The compound’s CAS 2308469-11-4 registry ensures traceability, a priority for GMP-compliant manufacturing. As interest grows in synthetic biology, this derivative’s role in unnatural amino acid incorporation continues to gain attention, reflected in PubMed citations and patent filings.
In conclusion, CAS 2308469-11-4 exemplifies the intersection of traditional peptide chemistry and cutting-edge biotech applications. Its structural complexity meets demands for high-specificity ligands, while its synthetic adaptability answers industry needs for scalable bioactive molecules. As searches for "custom Fmoc-amino acids" increase globally, this compound remains pivotal in advancing therapeutic peptide engineering.
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